

# Chemical and physical properties of 2,5-Dibromo-1,4-benzoquinone

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## Compound of Interest

Compound Name: 2,5-Dibromo-1,4-benzoquinone

Cat. No.: B160935

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## An In-depth Technical Guide to 2,5-Dibromo-1,4-benzoquinone

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2,5-Dibromo-1,4-benzoquinone**, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**2,5-Dibromo-1,4-benzoquinone** is a halogenated quinone derivative. Its core structure consists of a benzoquinone ring substituted with two bromine atoms at the 2 and 5 positions. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Table 1: General and Physical Properties of **2,5-Dibromo-1,4-benzoquinone**

Property	Value	Source
CAS Number	1633-14-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	265.89 g/mol	[1][2]
Appearance	Light yellow to brown powder or crystals	[2][3]
Melting Point	192.0 to 195.0 °C	[3]
Boiling Point	277.3 ± 40.0 °C (Predicted)	[3]
Density	2.400 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Storage Temperature	2-8°C	[3]

Table 2: Computed and Spectroscopic Properties

Property	Value / Description	Source
IUPAC Name	2,5-dibromocyclohexa-2,5-diene-1,4-dione	[1]
SMILES	<chem>C1(=O)C=C(Br)C(=O)C=C1Br</chem>	[4][5]
InChI	InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H	[4][5]
<sup>1</sup> H NMR	Spectrum available in DMSO-d <sub>6</sub>	[4]
<sup>13</sup> C NMR	Spectrum available	[1]
IR Spectrum	KBr disc and nujol mull spectra available	[4][5]
Mass Spectrometry	GC-MS data available	[1]

## Experimental Protocols

## Synthesis of 2,5-Dibromo-1,4-benzoquinone

A common laboratory-scale synthesis involves a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).<sup>[6]</sup>

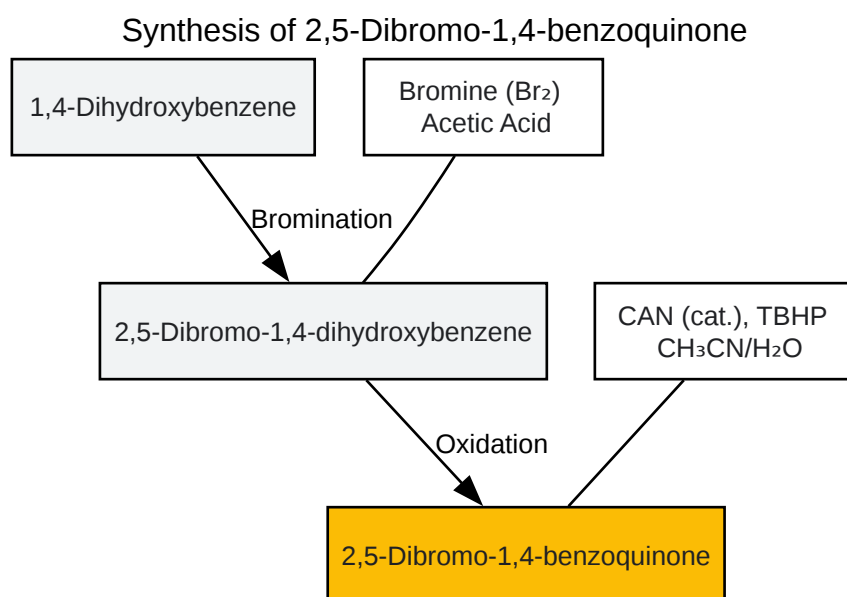
### Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

- Reactants: 1,4-dihydroxybenzene (0.2 mol, 22 g), Bromine (0.4 mol, 64 g), Acetic acid (220 mL).<sup>[6]</sup>
- Procedure:
  - Suspend 1,4-dihydroxybenzene in 200 mL of acetic acid.
  - With stirring, add a solution of bromine in 20 mL of acetic acid. The reaction is exothermic.
  - A colorless precipitate should form within approximately 10 minutes.
  - Continue stirring the mixture for 1 hour.
  - Filter the resulting solid and wash it with a small volume of acetic acid.
  - The intermediate, 2,5-Dibromo-1,4-dihydroxybenzene, can be used in the next step without further purification.<sup>[6]</sup>

### Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

- Reactants: 2,5-Dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g), Acetonitrile (50 mL), Water (10 mL), Ceric ammonium nitrate (CAN, 2 mol%), tert-Butyl hydroperoxide (TBHP) in CH<sub>2</sub>Cl<sub>2</sub> (2.5 equivalents).<sup>[6]</sup>
- Procedure:
  - Dissolve the 2,5-dibromo-1,4-dihydroxybenzene and CAN in a mixture of acetonitrile and water.
  - Add the TBHP solution dropwise over a period of 8 hours.
  - Allow the reaction to proceed for a total of 12 hours.

- Remove the solvent under vacuum.
- Dissolve the residue in dichloromethane.
- Perform an aqueous workup by extracting the organic phase with dilute hydrochloric acid (2 M), water, and saturated sodium bicarbonate solution.
- Wash the organic phase with a saturated NaCl solution and dry it over  $\text{MgSO}_4$ .
- Remove the solvent under vacuum to yield the final product, **2,5-Dibromo-1,4-benzoquinone**, as a yellow solid.[6]



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*Fig 1. Two-step synthesis workflow.*

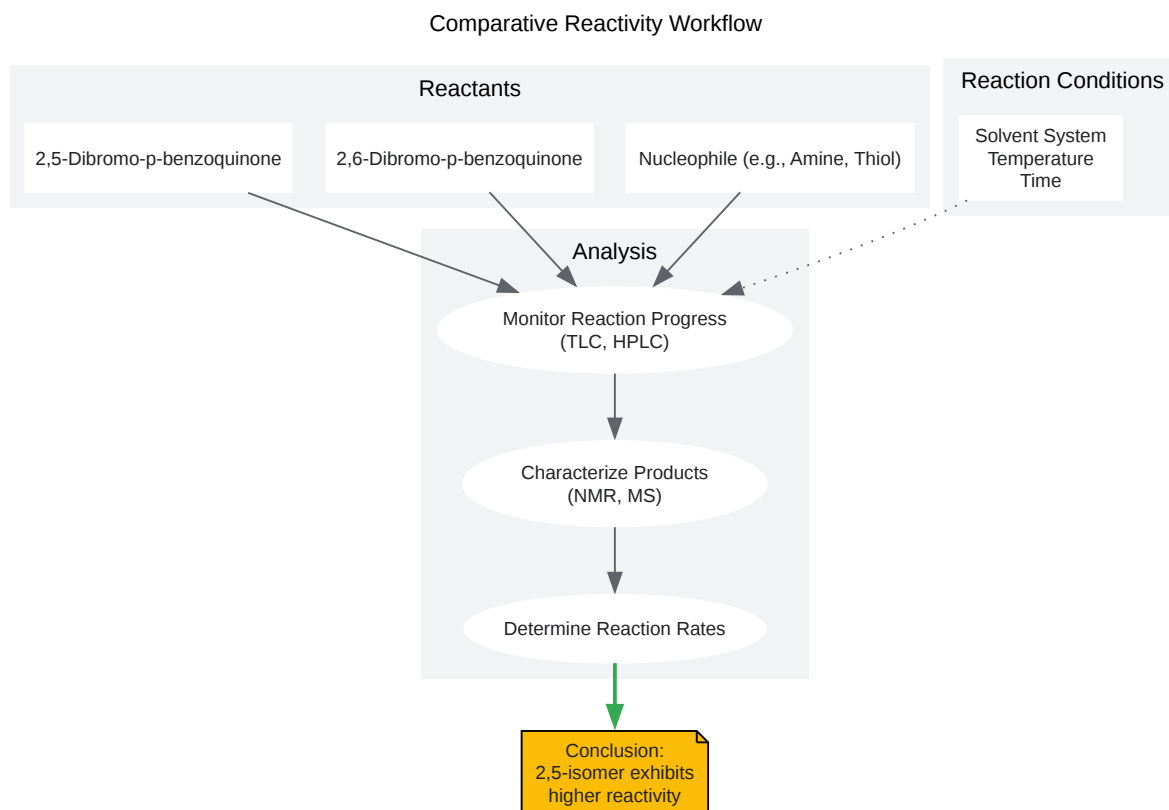
## Reactivity and Further Reactions: Nucleophilic Substitution

Quinones are  $\alpha,\beta$ -unsaturated ketones and are highly reactive, particularly in 1,4-addition (Michael addition) reactions.[7] The bromine atoms on the **2,5-Dibromo-1,4-benzoquinone** ring are susceptible to nucleophilic substitution. The electron-withdrawing nature of the bromine atoms and the carbonyl groups makes the ring carbons electrophilic.

Studies comparing the reactivity of 2,5- and 2,6-dihalo-p-benzoquinones with nucleophiles have shown that the 2,5-isomer is significantly more reactive.<sup>[8]</sup> This enhanced reactivity is due to the synergistic electron withdrawal of the para-positioned halogens, which increases the positive partial charge on the carbon atoms bearing the halogens, making them more prone to nucleophilic attack.<sup>[8]</sup>

**General Protocol for Nucleophilic Substitution (Example: Amination)** This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.<sup>[7]</sup>

- **Reactants:** A substituted bromo-quinone (e.g., 2,3,5,6-tetrabromo-1,4-benzoquinone), an amino compound (e.g., primary or secondary amine), Ethanol, Glacial Acetic Acid (GAA), Water, Sodium Acetate.
- **Procedure:**
  - Prepare a solution of the bromo-quinone in a mixture of ethanol, GAA, and water.
  - Add a small amount of sodium acetate to the stirred solution.
  - Add the desired amino compound to the reaction mixture.
  - Reflux the mixture for approximately 3 hours.
  - Allow the reaction to cool to room temperature overnight.
  - Filter the precipitated product and recrystallize it from a suitable solvent (e.g., GAA or DMSO) to obtain the 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.<sup>[7]</sup>



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Fig 2. Logical workflow for comparing isomer reactivity.

## Safety and Hazard Information

**2,5-Dibromo-1,4-benzoquinone** is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Classification

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

#### Handling and First Aid:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]
- Skin Contact: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[9]

#### Storage:

- Store in a cool, well-ventilated place. Keep the container tightly closed.[3][9] Recommended storage is between 2-8°C.[3]

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